3-Bromo-2-chlorobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 3-bromo-2-chlorobenzoic acid and its derivatives involves several key steps, including ortho-metalation reactions. For example, upon treatment of 3-chloro/bromobenzoic acids with hindered lithium dialkylamides at -50 degrees Celsius, lithium 3-chloro/bromo-2-lithiobenzoates are generated. These dianions can then be trapped and, after electrophilic quenching, afford a variety of simple 2-substituted-3-chloro/bromobenzoic acids (Gohier & Mortier, 2003).
Molecular Structure Analysis
The molecular structure of compounds related to 3-bromo-2-chlorobenzoic acid, such as N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-2-chloro-N-(2-chlorobenzoyl)benzamide, has been determined by crystallography. These studies show the orientations and conformational relationships between various functional groups within the molecule, providing insights into its chemical behavior (Akinboye et al., 2008).
Chemical Reactions and Properties
3-Bromo-2-chlorobenzoic acid undergoes various chemical reactions, showcasing its versatility as a chemical intermediate. For instance, it can participate in gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes, utilizing propargylic carboxylates containing halogenated alkynes as substrates. The reaction is highly diastereoselective, and the halogen atom at the alkyne terminus selectively promotes a 1,2-acyloxy migration (Wang, Lu, & Zhang, 2010).
Physical Properties Analysis
The physical properties of 3-bromo-2-chlorobenzoic acid derivatives, such as solubility, melting point, and crystalline structure, are closely related to its molecular structure. For example, the crystal structure of compounds can reveal information about the stability and solubility of these molecules in different solvents, which is essential for their application in chemical synthesis (Tarighi et al., 2009).
Chemical Properties Analysis
The chemical properties of 3-bromo-2-chlorobenzoic acid, such as acidity, reactivity with various organic and inorganic compounds, and its behavior under different chemical conditions, are foundational to its application in organic synthesis. Vibrational spectroscopy studies, for instance, provide detailed insights into the compound's reactivity and stability, informing its use in chemical reactions (Ramalingam et al., 2011).
Scientific Research Applications
It’s worth noting that halogenated benzoic acids are generally useful in the synthesis of other organic compounds . They can act as precursors for various chemical reactions, including coupling reactions, substitution reactions, and others .
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Organic Synthesis
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Preparation of Carboxylic Acid Nitrile and Carboxylate
- Pharmaceutical Industry
- 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a derivative of 3-Bromo-2-chlorobenzoic acid, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- In this process, cheap, easily available dimethyl terephthalate was used as the raw starting material, and compound 1 was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
- The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .
Safety And Hazards
properties
IUPAC Name |
3-bromo-2-chlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNURMIDMOXCNEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80275017 | |
Record name | 3-bromo-2-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80275017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chlorobenzoic acid | |
CAS RN |
56961-27-4 | |
Record name | 3-Bromo-2-chlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56961-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-bromo-2-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80275017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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